

Application Note: High-Resolution Impurity Profiling of Fenfluramine API using Q-TOF MS

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Compound of Interest

Compound Name: Fenfluramine Impurity

CAS No.: 172953-70-7

Cat. No.: B109652

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Executive Summary

Fenfluramine (Fintepla®) has seen a resurgence as a vital therapy for Dravet syndrome.[1] However, its historical withdrawal (as part of "Fen-Phen") due to valvulopathy necessitates an exceptionally rigorous safety profile.[1] While triple quadrupole (QQQ) systems are standard for quantifying known targets, they lack the resolution to identify unknown degradants or process impurities.[1]

This protocol details the application of Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry for the comprehensive impurity profiling of Fenfluramine API.[1] By leveraging high-resolution accurate mass (HRAM) data (<5 ppm error), we establish a self-validating workflow to distinguish isobaric impurities, identify oxidative degradants, and screen for genotoxic concerns like nitrosamines.[1]

Technical Background & Mechanism

The Analytical Challenge

Fenfluramine (

, Monoisotopic Mass: 231.1235 Da) is synthesized via reductive amination, a process prone to generating regioisomers (2- and 4-fenfluramine) and de-ethylated byproducts (Norfenfluramine).[1]

Standard low-resolution MS cannot distinguish between:

- Regioisomers: 2-, 3- (active), and 4-trifluoromethyl isomers (Identical).[\[1\]](#)
- Isobaric Interferences: Impurities with mass defects too subtle for single-quadrupole detection.[\[1\]](#)

Why Q-TOF?

The Q-TOF geometry combines the filtering capability of a quadrupole with the flight-time measurement of a TOF tube.[\[1\]](#)

- MS1 Accuracy: Allows determination of elemental formulas for unknowns.[\[1\]](#)
- MS/MS Fragmentation: The collision cell allows us to break down the molecule.[\[1\]](#) For Fenfluramine, the stability of the 3-(trifluoromethyl)benzyl cation (m/z 159.[\[1\]](#)04) serves as a diagnostic anchor.[\[1\]](#) Any shift in this fragment indicates modification on the aromatic ring; stability of this fragment with a shift in the parent mass indicates modification on the ethyl-amine chain.[\[1\]](#)

Experimental Protocol

Chemicals and Reagents[\[1\]](#)

- Reference Standard: Fenfluramine HCl (>99.0% purity).[\[1\]](#)
- Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[\[1\]](#)
- Additives: Formic Acid (FA) or Ammonium Formate (to protonate the secondary amine).[\[1\]](#)

Liquid Chromatography (LC) Conditions

Chromatographic resolution is critical to separate the 2-, 3-, and 4- isomers, which Q-TOF cannot distinguish by mass alone.[\[1\]](#)

Parameter	Setting	Rationale
Column	C18 (e.g., 2.1 x 100 mm, 1.8 μ m)	High surface area for retention of small polar amines.[1]
Mobile Phase A	Water + 0.1% Formic Acid	Acidic pH ensures Fenfluramine () is fully protonated ().[1]
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	ACN provides sharper peak shapes for basic compounds than Methanol.[1]
Flow Rate	0.3 mL/min	Optimal for ESI desolvation efficiency.[1]
Gradient	0-2 min: 5% B (Isocratic hold) 2-15 min: 5% 95% B 15-18 min: 95% B (Wash) 18-20 min: 5% B (Re-equilibration)	Shallow gradient required to separate Norfenfluramine from the parent drug.[1]
Column Temp	40°C	Reduces backpressure and improves mass transfer kinetics.[1]

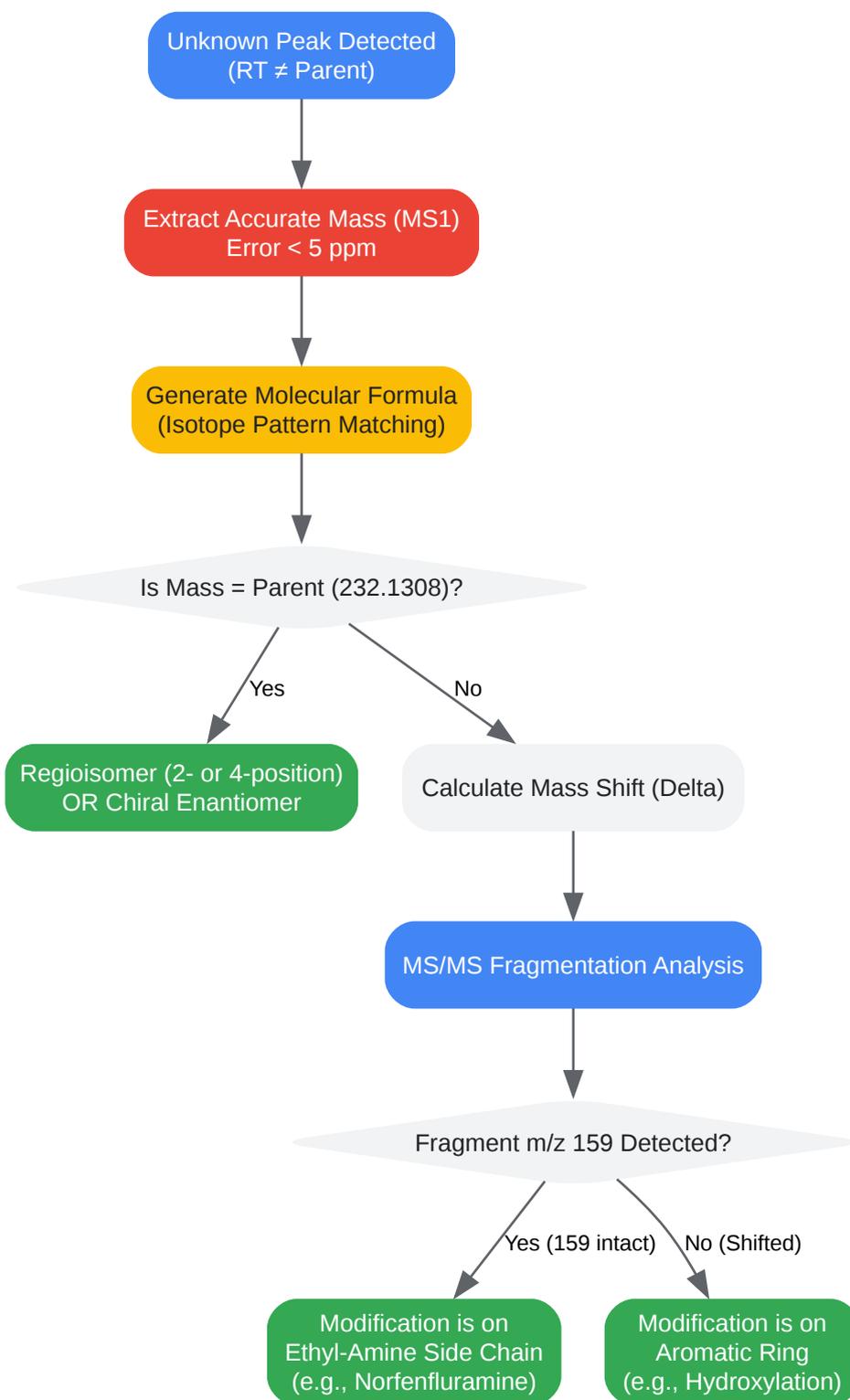
Q-TOF MS Parameters

The source is operated in Positive Electrospray Ionization (ESI+) mode.[1]

Parameter	Setting	Rationale
Ion Mode	ESI Positive	Secondary amines ionize readily in positive mode.[1]
Mass Range	50 – 1000	Covers parent (232) and dimers/adducts.[1]
Acquisition Rate	3 spectra/sec	Ensures >15 points across the chromatographic peak for accurate quantification.[1]
Reference Mass	Purine (121.0508) & HP-0921 (922.0097)	Critical: Continuous internal calibration ("LockSpray") to maintain <2 ppm accuracy.[1]
Collision Energy	Ramped (10 – 40 eV)	Low energy preserves the molecular ion; high energy generates structural fragments. [1]

Analytical Workflow & Logic

The following diagram illustrates the decision tree for identifying an unknown impurity peak in the Fenfluramine chromatogram.



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Figure 1: Logic flow for structural elucidation of Fenfluramine related substances using Q-TOF MS.

Results & Discussion: Impurity Identification

Identification of Norfenfluramine (Metabolite/Degradant)

[1][2]

- Observation: A peak eluting earlier than Fenfluramine (more polar).[1]
- Accurate Mass: Measured
204.0995.[1]
- Mass Defect Analysis:
 - Parent
[1]
 - Observed
[1]
 - Da.[1] This corresponds exactly to the loss of ethylene () from the N-ethyl group (or loss of ethyl replaced by H).[1]
- MS/MS Verification: The spectrum retains the 159.04 fragment (trifluoromethylbenzyl cation), confirming the aromatic ring is intact.[1]
- Conclusion: Validated as Norfenfluramine.[1]

Screening for Nitrosamines (N-nitroso-fenfluramine)

Given current regulatory scrutiny (ICH M7), screening for nitrosamines is mandatory.[1]

- Target Formula:
(Replacement of amine H with NO).
- Theoretical Mass: 261.1215 Da (

).[1]

- Protocol: Extract Ion Chromatogram (EIC) for 261.1215 ± 10 ppm.
- Confirmation: Presence of characteristic loss of NO radical (-30 Da) in MS/MS.[1]

Oxidative Degradation

Forced degradation (peroxide stress) often yields N-oxides.[1]

- Mass Shift: +15.9949 Da (

).[1]

- Differentiation:

- N-Oxide: Fragment

159 remains.[1] Loss of oxygen (-16) is common in MS/MS.[1]

- Ring Hydroxylation: Fragment

159 shifts to

175 (+16 on the ring).[1]

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